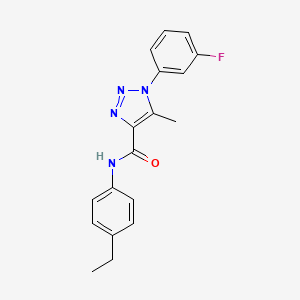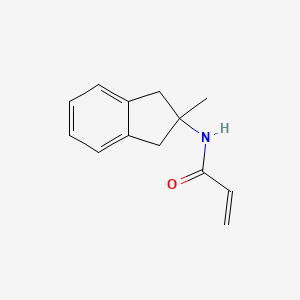![molecular formula C19H23N5O3S B2930251 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 1014070-48-4](/img/structure/B2930251.png)
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a pyrazole and piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents include hydrazine for pyrazole formation, phenylhydrazine for benzothiazole synthesis, and various catalysts like palladium or copper to facilitate cyclization and substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .
Aplicaciones Científicas De Investigación
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3-dimethyl-1H-pyrazole-5-carboxylic acid share structural similarities and exhibit similar chemical reactivity.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole have similar core structures and are used in similar applications.
Uniqueness
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12-11-13(22(2)21-12)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGISLSBZKMCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)
![3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2930184.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)
![5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2930190.png)

